rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol
Description
rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a 4-methylphenyl substituent at the 2-position of the cyclohexane ring. Its molecular formula is C₁₃H₁₈O, with a calculated molecular weight of 190.28 g/mol. The compound exists as a racemic mixture of the (1R,2S) and (1S,2R) diastereomers.
Properties
CAS No. |
146923-71-9 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to Cyclohexanone Derivatives
A foundational method for introducing aryl groups to cyclohexanol frameworks involves Grignard reactions. While direct literature on the target compound is limited, analogous syntheses of structurally similar compounds provide insight. For example, the synthesis of rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol (CAS: 1909287-33-7) employs cyclohexanone derivatives reacted with aryl Grignard reagents .
Procedure :
-
Substrate Preparation : Begin with 2-bromocyclohexan-1-one, which is treated with 4-methylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C.
-
Quenching and Workup : After stirring for 12 hours, the reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and dried over sodium sulfate .
-
Reduction : The resulting ketone intermediate, 2-(4-methylphenyl)cyclohexanone , is reduced using sodium borohydride (NaBH4) in methanol at room temperature to yield the racemic alcohol .
Key Data :
-
Stereochemical Outcome : Racemic mixture due to non-stereoselective reduction.
Catalytic Hydrogenation of α,β-Unsaturated Ketones
Hydrogenation of α,β-unsaturated ketones offers a route to cyclohexanol derivatives with controlled substitution. This method is exemplified in the synthesis of BAY-390 , where Rh-catalyzed hydrogenation of cyclic enones achieved high yields .
Procedure :
-
Substrate Synthesis : Prepare 2-(4-methylphenyl)cyclohex-2-en-1-one via aldol condensation between 4-methylbenzaldehyde and cyclohexanone.
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Hydrogenation : React the enone with hydrogen (15 psi) in the presence of Wilkinson’s catalyst ([RhCl(PPh3)3]) in toluene at 25°C for 24 hours .
-
Purification : Filter through celite, concentrate, and purify via silica gel chromatography (heptane/ethyl acetate) .
Key Data :
-
Advantage : Avoids harsh reducing agents, favoring functional group compatibility.
Epoxide Ring-Opening and Hydrolysis
Epoxide intermediates provide a versatile platform for introducing hydroxyl and aryl groups. The diastereoselective synthesis of γ-amino-β-hydroxy alkylphosphonic acids demonstrates this approach .
Procedure :
-
Epoxide Formation : React 4-methylstyrene oxide with cyclohexanol under acidic conditions (e.g., BF3·OEt2) to form 2-(4-methylphenyl)cyclohexyl epoxide .
-
Ring-Opening : Treat the epoxide with water in the presence of a Lewis acid (e.g., SnCl4) to yield the diol intermediate.
-
Selective Reduction : Use LiAlH4 to reduce the diol to the mono-alcohol, followed by purification via flash chromatography .
Key Data :
Chiral Resolution of Racemic Mixtures
While the target compound is racemic, chiral resolution methods are critical for accessing enantiopure intermediates. The synthesis of rac-(2S,3R,5S)-2-(4-methoxyphenyl)pyrrolidine highlights enzymatic resolution using lipases .
Procedure :
-
Enzymatic Hydrolysis : Treat the racemic ester derivative with Candida antarctica lipase B in phosphate buffer (pH 7.0) at 37°C.
-
Separation : Isolate the (1R,2S)-enantiomer via chiral HPLC (Chiralpak IA column, heptane/ethanol) .
Key Data :
-
Enantiomeric Excess : >99% ee (achievable with optimized conditions) .
-
Limitation : Adds cost and complexity for racemic targets.
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Complexity | Scalability |
|---|---|---|---|---|
| Grignard Addition | 60–70% | Low | Moderate | High |
| Catalytic Hydrogenation | 50–60% | Moderate | High | Moderate |
| Epoxide Ring-Opening | 50% | High | High | Low |
| Chiral Resolution | Variable | Very High | Very High | Low |
Research Findings :
-
The Grignard method is preferred for scalability and simplicity, albeit with modest stereochemical control .
-
Catalytic hydrogenation balances yield and functional group tolerance, making it suitable for sensitive substrates .
-
Epoxide ring-opening offers high diastereoselectivity but requires multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride can yield the corresponding cyclohexane derivative.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexanols.
Scientific Research Applications
Overview
rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol, also known as trans-2-(4-methylphenyl)cyclohexanol, is a chiral compound with significant applications in various scientific fields, including chemistry, biology, and medicine. Its unique stereochemical properties make it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Organic Synthesis
This compound serves as a chiral building block in the synthesis of various organic compounds. Its hydroxyl group allows for further functionalization through oxidation, reduction, or substitution reactions.
| Reaction Type | Product | Reagents/Conditions |
|---|---|---|
| Oxidation | Ketone | PCC or Jones reagent |
| Reduction | Cyclohexane | Hydrogenation |
| Substitution | Halide | Thionyl chloride (SOCl2) |
Biological Studies
This compound has been investigated for its potential as a ligand in receptor studies. Its interactions with biological targets can help elucidate mechanisms of action for various therapeutic agents.
- Mechanism of Action : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to physiological effects. Such studies are crucial for drug development and understanding drug-receptor interactions.
Pharmaceutical Development
The compound is explored for its therapeutic properties, including potential analgesic and anti-inflammatory effects. Its structural similarity to known bioactive molecules positions it as a candidate for drug design.
Case Study 1: Synthesis of Chiral Compounds
In a study focused on the synthesis of chiral compounds, researchers utilized this compound as a precursor to develop novel analgesics. The study demonstrated that derivatives of this compound exhibited significant activity in pain models, indicating its potential in pain management therapies .
Case Study 2: Receptor Binding Studies
A research project aimed at understanding the binding affinity of various chiral compounds to the TRPA1 receptor included this compound. The findings revealed that modifications to the phenyl group influenced binding efficacy and selectivity, providing insights into the design of selective TRPA1 antagonists .
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The 4-methylphenyl substituent increases molecular weight compared to smaller groups (e.g., butyl in ). However, halogenated analogs (e.g., 4-fluorophenyl) exhibit slightly lower molecular weights due to fluorine's atomic mass .
- Bulky substituents like 2,5-dimethylphenyl further elevate molecular weight (204.31 g/mol) .
Purity and Synthetic Challenges: Most compounds in this class report 95% purity, achieved via normal-phase and reverse-phase chromatography . Stereochemical complexity (e.g., racemic mixtures vs. single enantiomers) complicates purification, as seen in the isolation of cis/trans isomers in .
Structural and Functional Divergence: Cyclohexanol vs. Cyclopentanol: describes trans-2-phenylcyclopentanol (MW 162.23), demonstrating how ring size affects molecular weight and stereochemical outcomes .
Research Findings and Data Gaps
- Synthesis: Fluorophenyl and methylphenyl analogs are synthesized via nucleophilic addition to cyclohexanone intermediates, followed by chiral resolution (e.g., tetra-n-butylammonium fluoride-mediated trifluoromethylation in ) .
- Physicochemical Properties: Limited data on melting/boiling points are available. Menthol derivatives () provide benchmarks for volatility and solubility but differ in substituent topology .
- Applications : Compounds with fluorinated aromatic groups (e.g., 4-fluorophenyl in ) may exhibit enhanced metabolic stability compared to methyl-substituted analogs, a critical factor in drug design .
Biological Activity
The compound rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol, also known as a chiral alcohol, has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in medicinal chemistry.
- Chemical Formula : C13H18O
- Molecular Weight : 194.28 g/mol
- CAS Number : 146923-71-9
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It may function as a ligand, influencing receptor activity and potentially exhibiting analgesic or anti-inflammatory properties. Its mechanism of action is still under investigation, but preliminary studies suggest it might modulate neurotransmitter systems or act on specific ion channels .
Analgesic and Anti-inflammatory Effects
Research indicates that compounds similar to this compound may exhibit analgesic effects through modulation of pain pathways. For instance, studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .
Receptor Interaction Studies
Investigations into the receptor interactions of this compound have shown potential binding to muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. This interaction could lead to cognitive enhancement effects, which are being explored for therapeutic applications in conditions like Alzheimer's disease .
Study 1: Analgesic Properties
A study conducted on a series of chiral cyclohexanol derivatives, including this compound, assessed their analgesic properties in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting potential for development as a therapeutic agent for pain management .
Study 2: Cognitive Enhancement
Another investigation focused on the cognitive effects of mAChR ligands in rodent models. Compounds with structural similarities to this compound showed improved performance in memory tasks, highlighting their potential use in treating cognitive deficits associated with neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Chemical Structure | Structure |
| Molecular Weight | 194.28 g/mol |
| CAS Number | 146923-71-9 |
| Potential Therapeutic Uses | Analgesic, Cognitive Enhancer |
| Study | Findings |
|---|---|
| Study 1: Analgesic Properties | Significant reduction in pain response |
| Study 2: Cognitive Enhancement | Improved memory task performance |
Q & A
Q. What synthetic routes are most effective for producing rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate as catalysts in hexane (yield: ~65–78%) . Key factors include:
- Catalyst selection : Palladium chloride provides higher regioselectivity compared to lead acetate.
- Solvent polarity : Non-polar solvents (e.g., hexane) minimize side reactions.
- Temperature : Optimal yields are achieved at 50–60°C.
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Palladium chloride | Hexane | 78 | |
| Magnesium acetate | Hexane | 65 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths: 1.52–1.54 Å; torsion angles: 112–118°) .
- NMR : <sup>1</sup>H NMR distinguishes enantiomers via splitting patterns of the hydroxyl proton (δ 1.8–2.1 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- IR spectroscopy : Confirms hydroxyl (3200–3400 cm<sup>−1</sup>) and aromatic C–H (3050 cm<sup>−1</sup>) stretches .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this compound, and what chiral stationary phases are optimal?
Methodological Answer:
- Chiral HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (90:10) mobile phase (resolution factor: >1.5) .
- Kinetic resolution : Enzymatic catalysis (e.g., lipase B from Candida antarctica) selectively acetylates one enantiomer (ee >95%) .
- Crystallization-induced asymmetric transformation : Utilize chiral co-crystals with tartaric acid derivatives to isolate enantiomers .
Q. What computational methods predict the compound’s conformational stability and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations reveal the chair conformation of the cyclohexanol ring is most stable (ΔG = −2.3 kcal/mol vs. boat) .
- Molecular docking : Predicts binding affinity to cytochrome P450 enzymes (binding energy: −8.2 kcal/mol), suggesting metabolic pathways .
- Reactivity simulations : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites at the hydroxyl group (HOMO: −6.8 eV) .
Q. How do steric and electronic effects of the 4-methylphenyl group influence regioselectivity in derivatization reactions?
Methodological Answer:
- Esterification : The methyl group enhances steric hindrance, directing acetylation to the hydroxyl group (90% yield) over the aromatic ring .
- Oxidation : MnO2 selectively oxidizes the benzylic C–H bond (k = 0.15 min<sup>−1</sup>) due to hyperconjugation from the methyl substituent .
- Grignard addition : The phenyl ring’s electron-donating effect stabilizes carbocation intermediates, favoring β-addition (3:1 β:α ratio) .
Q. How can contradictory data on catalytic hydrogenolysis yields be resolved?
Methodological Answer: Discrepancies in yields (65–78%) arise from:
- Catalyst deactivation : PdCl2 loses activity if moisture exceeds 50 ppm (validate via TGA/DSC) .
- Substrate purity : Cyclohexenyl hydroperoxide must be >98% pure (analyze via GC-MS) .
- Scale effects : Pilot-scale reactions (>1 mol) require continuous flow reactors to maintain mass transfer efficiency .
Data Contradiction Analysis
Q. Why do reported melting points vary between 92–96°C for this compound?
Methodological Answer: Variations arise from:
- Polymorphism : Recrystallization from ethanol vs. acetone produces different crystal forms (confirmed via PXRD) .
- Enantiomeric excess : Impurities from incomplete resolution lower melting points (use chiral HPLC to verify ee >99%) .
- Hydration : Hygroscopic samples absorb moisture, reducing observed mp (store under N2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
